Methyl 2-(4-cyano-2-nitrophenyl)acetate
Overview
Description
Methyl 2-(4-cyano-2-nitrophenyl)acetate is an organic compound with the molecular formula C10H8N2O4 It is a derivative of phenylacetic acid, characterized by the presence of a cyano group and a nitro group on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-cyano-2-nitrophenyl)acetate typically involves the reaction of 4-cyano-2-nitrobenzaldehyde with methyl acetate in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Another method involves the cyanoacetylation of amines, where the treatment of substituted aryl amines with alkyl cyanoacetates yields the desired cyanoacetamide derivatives .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation and crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-cyano-2-nitrophenyl)acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acetic acid.
Substitution: The cyano group can participate in nucleophilic substitution reactions, forming different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Iron powder in acetic acid at elevated temperatures.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 2-amino-4-cyano-2-nitrophenylacetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-cyano-2-nitrophenylacetic acid.
Scientific Research Applications
Methyl 2-(4-cyano-2-nitrophenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(4-cyano-2-nitrophenyl)acetate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The cyano group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with biological molecules. These interactions can modulate biochemical pathways and exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-chloro-2-nitrophenyl)acetate
- Methyl 2-(4-fluoro-2-nitrophenyl)acetate
- Methyl 2-(4-bromo-2-nitrophenyl)acetate
Uniqueness
Methyl 2-(4-cyano-2-nitrophenyl)acetate is unique due to the presence of both cyano and nitro groups on the aromatic ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications. The cyano group enhances the compound’s ability to participate in nucleophilic substitution reactions, while the nitro group provides a site for reduction and further functionalization.
Biological Activity
Methyl 2-(4-cyano-2-nitrophenyl)acetate is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article reviews its biological activity, synthesis, mechanisms of action, and potential applications based on diverse sources.
Chemical Structure and Properties
This compound is characterized by the presence of a cyano group () and a nitro group () attached to a phenyl ring. Its molecular formula is , with a molecular weight of approximately 220.18 g/mol. The presence of these functional groups significantly influences its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that compounds with cyano and nitro groups often exhibit antimicrobial activity. For instance, derivatives of similar structures have shown effectiveness against various bacterial strains, including multidrug-resistant organisms. The dual inhibition of bacterial topoisomerases has been noted as a mechanism through which these compounds exert their antibacterial effects .
Table 1: Antimicrobial Activity of Related Compounds
Compound | MIC (μg/mL) | Target Organism |
---|---|---|
This compound | TBD | E. coli, S. aureus |
Compound 7a | <0.03125 | Enterococcus faecalis |
Compound derived from benzothiazole | <0.25 | K. pneumoniae |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The nitro group can undergo reduction to form reactive intermediates that may inhibit key enzymes involved in bacterial DNA replication.
- Electrophilic Reactions : The cyano group may act as an electrophile, allowing the compound to form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially disrupting their function.
Case Studies
- Antibacterial Efficacy : A study evaluated the efficacy of various nitro-containing compounds against Gram-positive and Gram-negative bacteria, demonstrating that those similar to this compound showed promising results in terms of minimal inhibitory concentrations (MICs). The study highlighted the importance of structural features in enhancing antibacterial activity .
- Pharmacological Applications : Investigations into the pharmacological applications of related cyano compounds have suggested potential anti-inflammatory and anticancer properties, although specific studies on this compound remain limited .
Synthesis
This compound can be synthesized through various methods involving nitration and subsequent reactions with cyanoacetic derivatives. The general synthetic route includes:
- Nitration : Introduction of the nitro group using nitrating agents such as concentrated sulfuric acid and nitric acid.
- Formation of the Ester : Reaction with methyl acetate under acidic conditions to yield the final product.
Properties
IUPAC Name |
methyl 2-(4-cyano-2-nitrophenyl)acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-16-10(13)5-8-3-2-7(6-11)4-9(8)12(14)15/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIITEPZVPNZFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)C#N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801291406 | |
Record name | Methyl 4-cyano-2-nitrobenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801291406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
651747-70-5 | |
Record name | Methyl 4-cyano-2-nitrobenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=651747-70-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-cyano-2-nitrobenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801291406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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